molecular formula C20H16N2O2S B2378451 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899729-02-3

3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2378451
CAS No.: 899729-02-3
M. Wt: 348.42
InChI Key: OVPLERFNBCIBAQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic system comprising a pyrazole ring, a benzene ring, and an oxazine moiety. The specific substitution pattern includes a thiophen-2-yl group at position 5 and a phenol group at position 3 of the benzoxazine core . Such substitutions are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-14-6-3-5-13(11-14)16-12-17-15-7-1-2-8-18(15)24-20(22(17)21-16)19-9-4-10-25-19/h1-11,17,20,23H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPLERFNBCIBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene and oxazine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Key Features Reference
3-(5-(Thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol Thiophen-2-yl (position 5), phenol (position 3) Not explicitly given Enhanced electronic delocalization due to thiophene; potential for H-bonding via phenol.
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Benzodioxol (position 5), bromo (position 9), phenyl (position 2) 463.29 g/mol Bromine increases molecular weight and lipophilicity; benzodioxol enhances rigidity.
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Ethoxyphenyl (position 5), phenyl (position 2) 398.45 g/mol Ethoxy group improves solubility in organic solvents; reduced polarity.
2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Fluorophenyl, thiophen-2-yl, phenol Not explicitly given Fluorine enhances metabolic stability; thiophene and phenol enable dual H-bonding.
Spiro(benzo[e]pyrazolo[1,5-c][1,3]oxazine-indolinone) derivatives Spiro-indolinone moiety ~450–500 g/mol Spiro architecture introduces 3D complexity; potential for enhanced binding affinity.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The thiophene substituent in the target compound (electron-rich) contrasts with bromo or fluoro groups (electron-withdrawing) in analogs, affecting reactivity and charge distribution .
  • Solubility: Phenol and ethoxyphenyl groups improve aqueous and organic solubility, respectively, compared to non-polar substituents like benzodioxol .
  • Biological Interactions: Thiophene and phenol groups may synergize in H-bonding and π-π stacking, as seen in antimicrobial analogs .

Biological Activity

The compound 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N2O3SC_{21}H_{18}N_{2}O_{3}S with a molecular weight of approximately 378.4 g/mol. Its structural features include a thiophene ring and a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety, which contribute to its unique biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key steps include cyclization and functionalization reactions that yield the final product with high purity. Specific reagents such as bromine and thiophene derivatives are commonly used in these processes .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology . The following sections detail its specific activities:

Neuropharmacological Effects

Studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. For instance, it has shown promise as an anticonvulsant , with evaluations conducted using various seizure models indicating significant efficacy .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro studies reported IC50 values of 16.19 ± 1.35 μM and 17.16 ± 1.54 μM respectively, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

The exact mechanism of action remains under investigation; however, preliminary findings suggest that the compound may modulate various biological pathways by interacting with specific molecular targets such as enzymes and receptors involved in cellular processes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In a study evaluating its anticonvulsant properties, the compound was administered in animal models demonstrating significant reductions in seizure frequency compared to control groups.
  • Case Study 2 : Cytotoxicity assays revealed selective toxicity towards cancer cells while exhibiting minimal effects on normal fibroblast cells, suggesting a favorable therapeutic index .

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineIC50 (μM)Reference
AnticancerHCT-11616.19 ± 1.35
AnticancerMCF-717.16 ± 1.54
AnticonvulsantMaximal ElectroshockSignificant Efficacy

Q & A

Q. What are the key synthetic methodologies for constructing the pyrazolo-oxazinone core in this compound?

The synthesis involves multi-step protocols, often starting with cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. Critical steps include:

  • Cyclization of pyrazole precursors with benzoxazine-forming reagents under thermal or microwave-assisted conditions to improve reaction efficiency .
  • Functionalization of the thiophene moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents .
  • Phenol group protection/deprotection strategies to avoid undesired side reactions during synthesis . Methodological Tip: Optimize solvent polarity (e.g., DMF for polar intermediates, chloroform for non-polar steps) and catalyst systems (e.g., triethylamine for acid scavenging) to enhance yield .

Q. How can structural ambiguities in the fused pyrazolo-oxazinone system be resolved?

Use a combination of:

  • X-ray crystallography for definitive ring-fusion confirmation and stereochemical assignment .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the benzo-oxazine and pyrazole rings .
  • Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What preliminary assays are recommended for evaluating biological activity?

Prioritize in vitro screening against target enzymes (e.g., kinases, cyclooxygenases) due to the compound’s structural similarity to bioactive pyrazole derivatives .

  • Use fluorescence-based binding assays to assess interactions with biological targets .
  • Test solubility in DMSO/PBS mixtures to determine viable concentrations for cell-based studies .

Advanced Research Questions

Q. How can reaction yields be improved for thiophene-containing intermediates?

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity in thiophene functionalization .
  • Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type reactions enhances cross-coupling efficiency .
  • By-product analysis : Use TLC or HPLC to identify side products (e.g., over-oxidized thiophene derivatives) and adjust reducing agents (e.g., NaBH₄) .

Q. What strategies address contradictory SAR data in related pyrazolo-oxazinone derivatives?

  • Substituent effect mapping : Compare analogs with varying substituents (Table 1) to isolate electronic vs. steric contributions to activity .
Substituent PositionModificationObserved Impact on ActivityReference
Thiophene (C5)2-Thienyl → 3-Thienyl↓ Anticancer potency
Phenol (C3)-OH → -OCH₃↑ Metabolic stability
Benzoxazine (C10b)HydrogenationAlters ring conformation and binding affinity
  • Molecular dynamics simulations can model ligand-target interactions to rationalize discrepancies .

Q. How can computational methods predict metabolic pathways for this compound?

  • Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., phenol -OH for glucuronidation) .
  • Validate predictions with LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .

Q. What advanced techniques resolve crystallographic disorder in the benzoxazine ring?

  • Low-temperature X-ray diffraction (100 K) reduces thermal motion artifacts .
  • Twinned refinement algorithms (e.g., in SHELXL) improve model accuracy for fused ring systems .

Methodological Challenges & Solutions

Q. How to address low reproducibility in biological assays?

  • Standardize solvent systems : Pre-screen DMSO lot variability using UV-Vis spectroscopy .
  • Control redox sensitivity : Add antioxidants (e.g., ascorbic acid) to assay buffers if the phenol group is prone to oxidation .

Q. What analytical workflows validate purity in multi-step syntheses?

  • Orthogonal purity checks : Combine HPLC (C18 column, acetonitrile/water gradient) with ¹H NMR integration of residual solvents .
  • Elemental analysis for C/H/N/S content to confirm stoichiometry .

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